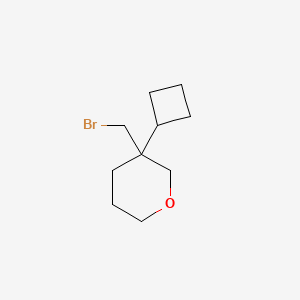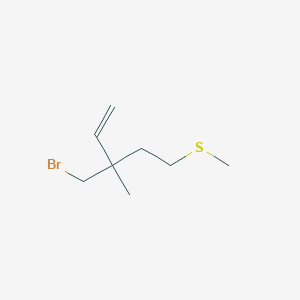
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is an organic compound with a unique structure that includes a bromomethyl group, a methyl group, and a methylsulfanyl group attached to a pentene backbone. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-5-(methylsulfanyl)pent-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Addition Reactions: The double bond in the pentene backbone can undergo addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like dichloromethane.
Addition: Bromine or hydrogen bromide in solvents like carbon tetrachloride or chloroform.
Major Products
Substitution: Products such as 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene or 3-(Cyanomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene.
Oxidation: Products like 3-(Bromomethyl)-3-methyl-5-(methylsulfinyl)pent-1-ene or 3-(Bromomethyl)-3-methyl-5-(methylsulfonyl)pent-1-ene.
Addition: Products such as 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)-1,2-dibromopentane.
科学的研究の応用
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of biologically active compounds. The bromomethyl group can be used to introduce functional groups that interact with biological targets.
Medicine: Investigated for its potential use in drug discovery and development. The compound’s unique structure may lead to the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom, displacing the bromine atom.
Oxidation: The methylsulfanyl group undergoes oxidation, where the sulfur atom is converted to a sulfoxide or sulfone through the addition of oxygen atoms.
Addition: The double bond in the pentene backbone reacts with electrophiles, forming new bonds and resulting in the addition of atoms or groups across the double bond.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 3-(Iodomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
Uniqueness
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, or hydroxyl analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the combination of the bromomethyl and methylsulfanyl groups provides a versatile platform for further chemical modifications.
特性
分子式 |
C8H15BrS |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
3-(bromomethyl)-3-methyl-5-methylsulfanylpent-1-ene |
InChI |
InChI=1S/C8H15BrS/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3 |
InChIキー |
QUSRMMYUYDTDGJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCSC)(CBr)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
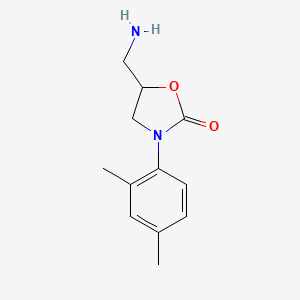
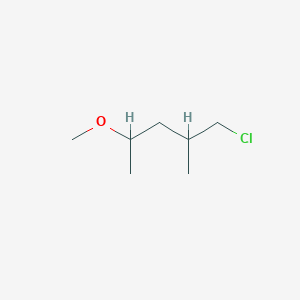
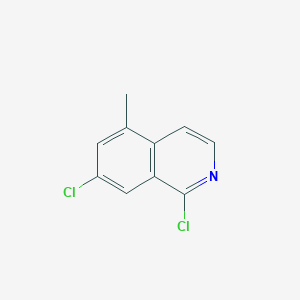
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
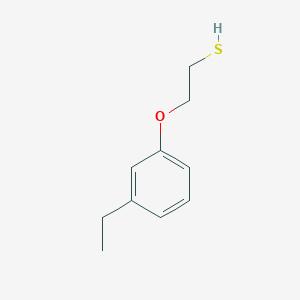
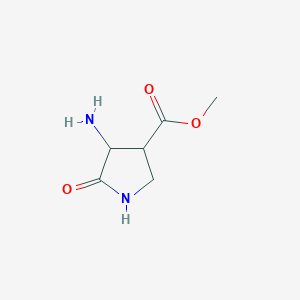
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
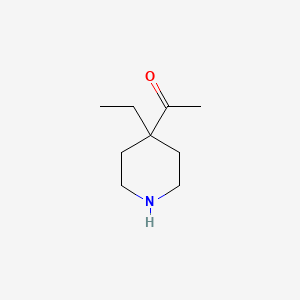
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
